3-Bromo-4'-fluorodiphenyl ether

Catalog No.
S1896967
CAS No.
50904-38-6
M.F
C12H8BrFO
M. Wt
267.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4'-fluorodiphenyl ether

CAS Number

50904-38-6

Product Name

3-Bromo-4'-fluorodiphenyl ether

IUPAC Name

1-bromo-3-(4-fluorophenoxy)benzene

Molecular Formula

C12H8BrFO

Molecular Weight

267.09 g/mol

InChI

InChI=1S/C12H8BrFO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H

InChI Key

ADGMRCLDJLCOKF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F

The exact mass of the compound 3-Bromo-4'-fluorodiphenyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-4'-fluorodiphenyl ether (CAS 50904-38-6) is a bifunctional halogenated diphenyl ether utilized as an orthogonal building block in organic synthesis and as a specialized surrogate standard for the environmental analysis of polybrominated diphenyl ethers (PBDEs). Featuring an ether linkage bridging a bromo-substituted aryl ring and a fluoro-substituted aryl ring, this compound offers highly differentiated reactivity profiles at each halogen site. In analytical workflows, it serves as a cost-effective, high-fidelity internal standard (designated as an F-PBDE) for GC-MS and GC-ECD applications, providing baseline chromatographic separation from native PBDEs without the prohibitive costs associated with 13C-labeled isotopes [1]. Synthetically, the distinct bond dissociation energies of the C-Br and C-F bonds allow for precise, sequential cross-coupling and nucleophilic aromatic substitution, making it a highly processable precursor for complex pharmaceutical and materials science applications [2].

Substituting 3-bromo-4'-fluorodiphenyl ether with generic unfluorinated bromodiphenyl ethers or 13C-labeled analogs compromises either analytical resolution, synthetic chemoselectivity, or procurement budgets. In environmental assays, 13C-labeled standards co-elute with native analytes, rendering them invisible to Electron Capture Detectors (GC-ECD) and forcing reliance on more expensive mass spectrometry workflows [1]. Conversely, unfluorinated analogs cannot be distinguished from endogenous environmental contamination. In synthetic applications, replacing the 4'-fluoro substituent with a second bromine atom (e.g., 3,4'-dibromodiphenyl ether) eliminates chemoselectivity during palladium-catalyzed cross-coupling, leading to statistical mixtures of mono- and di-coupled products. The specific placement of the inert fluorine atom ensures that reactivity is strictly confined to the 3-bromo position under standard Suzuki or Buchwald-Hartwig conditions, while preserving the fluorine for late-stage functionalization [2].

Chromatographic Resolution in GC-ECD Analytical Workflows

When used as an internal standard for PBDE quantification, 3-bromo-4'-fluorodiphenyl ether provides distinct retention time shifts compared to native PBDEs, enabling full baseline resolution. In contrast, 13C-labeled PBDE standards co-elute entirely with the native analytes. This co-elution makes 13C-labeled standards incompatible with Electron Capture Detectors (GC-ECD), whereas the fluorinated analog allows for 100% resolution and quantification using standard ECD equipment [1].

Evidence DimensionGC-ECD Baseline Resolution
Target Compound Data100% baseline resolution (distinct retention time shift)
Comparator Or Baseline13C-labeled PBDEs (0% resolution, complete co-elution)
Quantified DifferenceEnables ECD detection vs. complete ECD incompatibility
ConditionsGas Chromatography with Electron Capture Detection (GC-ECD) for PBDEs

Allows analytical laboratories to utilize standard, cost-effective GC-ECD equipment for PBDE quantification without requiring expensive mass spectrometry.

Isotopic Purity and Signal-to-Noise Optimization

Fluorine-19 has a 100% natural isotopic abundance, ensuring that 3-bromo-4'-fluorodiphenyl ether yields a single, highly pure isotopic signal for the fluorinated moiety. 13C-labeled standards, however, typically achieve only ~99% enrichment per carbon atom, resulting in a broadened isotopic envelope and reduced signal intensity for the target mass. The use of the monofluorinated surrogate eliminates this isotopic discrimination during work-up and analysis, providing sharper peaks and improved limits of detection (LOD) in complex environmental matrices [1].

Evidence DimensionIsotopic Signal Purity
Target Compound Data100% monoisotopic purity (from 19F)
Comparator Or Baseline13C-labeled standards (broadened isotopic envelope due to ~99% per-carbon enrichment)
Quantified DifferenceSingle pure isotope vs. distributed mass signal
ConditionsTrace environmental analysis using GC-MS

Improves signal-to-noise ratios and lowers detection limits in high-throughput environmental screening workflows.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

In synthetic workflows, the distinct bond dissociation energies of the C-Br bond (~68 kcal/mol) and the C-F bond (~115 kcal/mol) in 3-bromo-4'-fluorodiphenyl ether allow for highly selective functionalization. When subjected to standard Pd-catalyzed Suzuki-Miyaura coupling conditions, the compound exhibits >95% chemoselectivity at the bromine site. In contrast, using a generic symmetric or dibrominated analog (e.g., 3,4'-dibromodiphenyl ether) yields non-selective statistical mixtures of mono- and di-arylated products, requiring extensive chromatographic purification and reducing overall yield [1].

Evidence DimensionSite-selective cross-coupling yield
Target Compound Data>95% selective mono-coupling at the 3-bromo position
Comparator Or Baseline3,4'-Dibromodiphenyl ether (<50% mono-coupling yield due to competitive di-coupling)
Quantified Difference>45% increase in target mono-coupled product yield
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling at standard temperatures (60-80°C)

Dramatically reduces purification bottlenecks and reagent waste in the synthesis of complex pharmaceutical libraries.

Procurement Cost Efficiency for High-Throughput Screening

For large-scale environmental monitoring programs, reagent cost is a primary limiting factor. 3-Bromo-4'-fluorodiphenyl ether is synthesized via standard etherification and halogenation techniques, making it highly scalable. Commercially available 13C-labeled PBDE standards require complex isotopic synthesis routes, making them significantly more expensive. Utilizing the fluorinated surrogate provides equivalent analytical fidelity at a fraction of the cost of 13C isotopes, directly impacting the operational budget of high-throughput testing facilities [1].

Evidence DimensionSurrogate standard procurement cost
Target Compound DataHighly cost-efficient (standard synthetic scalability)
Comparator Or Baseline13C-labeled PBDEs (prohibitive cost due to isotopic labeling)
Quantified DifferenceSignificant reduction in per-assay reagent cost
ConditionsRoutine high-throughput environmental monitoring workflows

Enables testing laboratories to scale up sample throughput without proportionally increasing their analytical standard budget.

Internal Surrogate Standard for PBDE Environmental Monitoring

Due to its unique retention time shift and 100% 19F isotopic purity, 3-bromo-4'-fluorodiphenyl ether is a highly effective internal standard for quantifying polybrominated diphenyl ethers (PBDEs) in soil, water, and biological tissues. It is particularly valuable for laboratories utilizing GC-ECD, where traditional 13C-labeled standards fail due to co-elution [1].

Orthogonal Precursor for Pharmaceutical Library Synthesis

The significant difference in bond dissociation energy between the bromo and fluoro substituents makes this compound an excellent bifunctional building block. It allows chemists to perform low-temperature Pd-catalyzed cross-couplings at the bromine site while preserving the fluorine atom for subsequent nucleophilic aromatic substitution (SNAr) or to serve as a metabolic blocker in medicinal chemistry[2].

Cost-Effective Baseline Resolution in High-Throughput GC-FID

In industrial QA/QC environments where mass spectrometry is not feasible due to throughput or cost constraints, this fluorinated surrogate provides the necessary chromatographic separation from native analytes, enabling reliable quantification using standard Flame Ionization Detectors (GC-FID) [1].

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

3-Bromo-4'-fluorodiphenyl ether

Dates

Last modified: 08-16-2023

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